![molecular formula C15H17Cl2N3O2S B2834224 2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide CAS No. 2034454-59-4](/img/structure/B2834224.png)
2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide
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Overview
Description
2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H17Cl2N3O2S and its molecular weight is 374.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
The compound 2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide is a part of a broader class of chemicals involving benzenesulfonamide derivatives, which have been extensively researched for their diverse biological activities. Although direct studies on this specific compound were not found, research on related sulfonamide derivatives offers insights into potential applications and the significance of this class of compounds in scientific research.
Synthetic Methodologies and Derivative Compounds : Studies have focused on the synthesis of benzenesulfonamide derivatives and their potential biological activities. For instance, benzenesulfonamide derivatives have been synthesized and analyzed for their structure and potential as biological agents (Çetin Bayrak, 2021). Such research indicates the importance of these compounds in developing new therapeutic agents.
Biological Activities : Related research has revealed that pyrazoline and pyrazole derivatives, often featuring a benzenesulfonamide moiety, display significant antibacterial and antifungal activities. These compounds have been synthesized from α,β-unsaturated ketones and evaluated against various pathogens, showing promising results in combating bacterial and fungal infections (S. Y. Hassan, 2013).
Antimicrobial Agents : The synthesis of new benzenesulfonamide derivatives hybridized with pyrazole and thiazole rings has been investigated, showing potential as dual antimicrobial agents. Some derivatives demonstrated promising efficacy against both bacterial and fungal strains, indicating their potential in antimicrobial therapy (H. Abbas et al., 2017).
Cancer Therapy and Enzyme Inhibition : Research into benzenesulfonamide derivatives also extends into cancer therapy, where compounds have shown cytotoxic activities against tumor cells. These derivatives are studied for their ability to inhibit specific enzymes like carbonic anhydrases, which play roles in various physiological functions, including tumor growth and metastasis (H. Gul et al., 2016).
Photochemical Applications : Some benzenesulfonamide derivatives have been synthesized for their photochemical properties, particularly in applications like photodynamic therapy for cancer treatment. These compounds can generate singlet oxygen, a reactive oxygen species, upon light activation, which is used to kill cancer cells (M. Pişkin et al., 2020).
Mechanism of Action
Target of Action
It is known that many indole derivatives, which this compound structurally resembles, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology, and the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound may affect multiple biochemical pathways and have downstream effects on various biological processes.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
For instance, pH levels can affect the stability of certain compounds .
properties
IUPAC Name |
2,4-dichloro-5-methyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2S/c1-9-6-15(12(17)7-11(9)16)23(21,22)18-8-14-10-4-3-5-13(10)19-20(14)2/h6-7,18H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDZRQLEESLCFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=C3CCCC3=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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